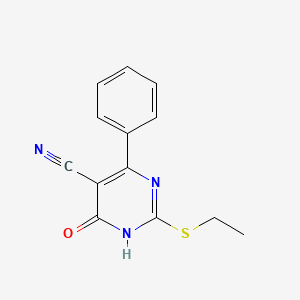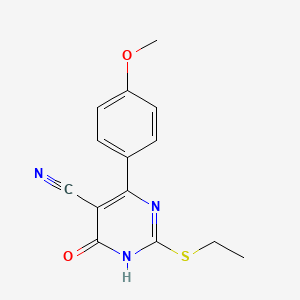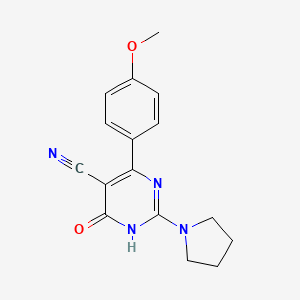
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE
Overview
Description
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
The synthesis of 2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a typical synthetic route may involve the reaction of ethyl cyanoacetate with thiourea and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to facilitate the cyclization process, leading to the formation of the desired pyrimidine derivative .
Chemical Reactions Analysis
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups.
Scientific Research Applications
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the design and synthesis of new pharmaceutical agents.
Medicine: Due to its biological activities, it is being investigated for its potential use in drug development, particularly as a lead compound for the treatment of various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the synthesis of essential biomolecules in microorganisms. The compound may also interact with cellular enzymes and receptors, leading to the modulation of various biochemical pathways. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
Comparison with Similar Compounds
2-(ETHYLSULFANYL)-6-OXO-4-PHENYL-1,6-DIHYDROPYRIMIDINE-5-CARBONITRILE can be compared with other similar compounds, such as:
2-Thioxopyrimidines: These compounds have a sulfur atom at the 2-position of the pyrimidine ring and exhibit similar biological activities.
Thiazole Derivatives: Thiazoles are another class of heterocyclic compounds with a sulfur atom in the ring, known for their diverse biological activities.
Indole Derivatives: Indoles are aromatic heterocyclic compounds with a nitrogen atom in the ring, widely studied for their pharmacological properties.
The uniqueness of this compound lies in its specific structural features and the presence of the ethylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethylsulfanyl-6-oxo-4-phenyl-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-2-18-13-15-11(9-6-4-3-5-7-9)10(8-14)12(17)16-13/h3-7H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAZUDPNBVRXPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(C(=O)N1)C#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chloro-2-methylphenyl)imino]-5-(3,4-dihydroxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3722288.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(3-ethoxy-4-hydroxy-2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3722289.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-[4-(diethylamino)-2-methoxybenzylidene]-1,3-thiazolidin-4-one](/img/structure/B3722293.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-[(3-chloro-2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3722307.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(2,4,6-trimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3722310.png)
![2-[(3-chloro-4-methylphenyl)imino]-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one](/img/structure/B3722318.png)
![5-(3-chloro-4-hydroxybenzylidene)-2-[(3-chloro-4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B3722321.png)
![N-(3,5-dichlorophenyl)-2-{[4-hydroxy-6-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3722330.png)

![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B3722349.png)
![(E)-1,1,1-trifluoro-4-hydroxy-3-[(2-methoxyphenyl)iminomethyl]-4-thiophen-2-ylbut-3-en-2-one](/img/structure/B3722366.png)

![2-({[5-(2-bromophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-quinazolinol](/img/structure/B3722380.png)

